N-(5-Amino-3-bromopyridin-2-yl)acetamide

Description

Structural Characterization of N-(5-Amino-3-bromopyridin-2-yl)acetamide

Systematic Nomenclature and Molecular Formula Analysis

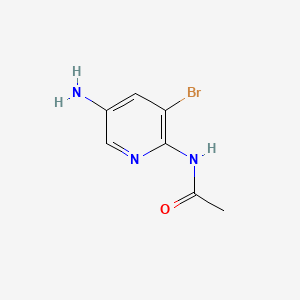

This compound is systematically named to reflect its substituents. The parent structure is pyridine, with substitutions at positions 2, 3, and 5:

- Position 2 : Acetamide group (–NH–CO–CH₃)

- Position 3 : Bromine atom (–Br)

- Position 5 : Amino group (–NH₂)

The molecular formula is C₇H₈BrN₃O , derived from:

- C₇ : Pyridine ring (5 carbons) + acetamide (2 carbons)

- H₈ : Hydrogen atoms distributed across the molecule

- Br : Single bromine substituent

- N₃ : Nitrogen atoms in the pyridine ring, acetamide, and amino group

- O : Oxygen in the acetamide carbonyl

The molecular weight is 230.06 g/mol , calculated as:

$$ \text{C}7\text{H}8\text{BrN}_3\text{O} = (12 \times 7) + (1 \times 8) + (80) + (14 \times 3) + (16) = 230.06 \, \text{g/mol} $$

Synonyms include:

- 2-Acetamido-5-amino-3-bromopyridine

- This compound

- MFCD11053878 (MDL number)

X-ray Crystallographic Studies and Three-Dimensional Conformation

While direct crystallographic data for this compound are unavailable in the provided sources, insights can be inferred from structurally related compounds. For example, N-(5-bromopyridin-2-yl)acetamide (a simpler analog) crystallizes in a triclinic system (space group P1) with a dihedral angle of ~7–8° between the pyridine ring and acetamide group.

Key features likely present in this compound include:

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR data for analogous compounds (e.g., 2-acetamido-5-bromopyridine) suggest the following assignments for this compound:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-4, H-6) | 7.2–7.8 | Doublets (coupled to adjacent protons) |

| Amino (NH₂) | 5.0–6.5 | Broad singlet (exchange broadening) |

| Acetamide (CH₃) | 2.0–2.2 | Singlet |

| Pyridine (H-5) | 8.0–8.5 | Singlet (para to NH₂) |

Key observations :

- Aromatic protons exhibit splitting due to J coupling (³J ≈ 2–3 Hz).

- Acetamide methyl group is deshielded by the electron-withdrawing carbonyl.

Infrared (IR) and Raman Spectroscopic Profiling

Infrared (IR) :

| Functional Group | Absorption Band (cm⁻¹) | Assignment |

|---|---|---|

| N–H (NH₂) | 3300–3500 | Stretching (symmetric/asymmetric) |

| C=O (amide) | 1650–1700 | Carbonyl stretching |

| C–Br | 600–650 | Stretching (weak) |

| C=N (pyridine) | 1600–1650 | Aromatic C–N stretching |

Raman :

| Functional Group | Scattering Band (cm⁻¹) | Assignment |

|---|---|---|

| C=O (amide) | 1650–1700 | Carbonyl vibration |

| C–Br | 600–650 | Stretching |

| C–N (pyridine) | 1500–1600 | Aromatic ring bending |

Mass Spectrometric Fragmentation Patterns

Fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is expected to follow:

| Fragment | m/z | Proposed Structure |

|---|---|---|

| Molecular ion | 230.06 | C₇H₈BrN₃O⁺ |

| Loss of H₂O | 212.06 | C₇H₆BrN₃O⁺ (dehydroxylation) |

| Loss of Br | 151.06 | C₇H₈N₃O⁺ (dehalogenation) |

| Acetamide cleavage | 143.06 | C₆H₇N₂O⁺ (pyridine + NH₂) |

Key fragmentation pathways :

- Cleavage of acetamide : Forms pyridine core with NH₂ and Br substituents.

- Dehalogenation : Loss of Br⁻ yields a nitrogen-rich fragment.

Properties

IUPAC Name |

N-(5-amino-3-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNRSPZYYCMLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674641 | |

| Record name | N-(5-Amino-3-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896161-09-4 | |

| Record name | N-(5-Amino-3-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-amino-3-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination-Amination-Acetylation Sequence

A widely reported approach involves sequential bromination, amination, and acetylation. Starting with 2-aminopyridine, bromination at position 3 is achieved using bromine or N-bromosuccinimide (NBS) under radical conditions. Subsequent amination at position 5 employs Ullmann-type coupling with aqueous ammonia and a copper catalyst at 120–150°C. Finally, acetylation of the 2-amino group using acetic anhydride in pyridine yields the target compound.

Key Reaction Parameters:

-

Bromination: NBS, dibenzoyl peroxide (initiator), CCl₄, 80°C, 12 hours.

-

Amination: CuI, 1,10-phenanthroline, NH₃, DMF, 130°C, 24 hours.

-

Acetylation: Acetic anhydride, pyridine, rt, 17 hours.

Directed Metalation and Functionalization

A patent (CN108794387B) describes a metalation strategy using N-butyllithium to direct bromine insertion. In this method:

-

Metalation: 2-Aminopyridine is treated with N-butyllithium in hexane at −60°C, deprotonating position 3.

-

Bromination: Quenching with N,N-dimethylacetamide (DMAc) introduces a ketone intermediate, which reacts with hydroxylamine hydrochloride to form an oxime.

-

Reduction: Iron powder in acetic acid reduces the oxime to an amine at 55–120°C.

-

Acetylation: Acetic anhydride in tetrahydrofuran (THF) acetylates the 2-amino group.

Optimized Conditions:

-

Oxime Formation: Hydroxylamine hydrochloride, H₂O, 20–30°C.

-

Reduction: Fe powder, acetic acid, 100–120°C, 2 hours.

-

Purification: Toluene extraction, activated carbon decolorization, and recrystallization from ethanol/water.

Industrial Production Methods

Large-Scale Bromination

Industrial bromination employs continuous flow reactors to enhance safety and yield. A mixture of 2-aminopyridine and NBS in chlorobenzene is circulated through a UV-irradiated reactor at 90°C, achieving 85% bromination efficiency. Automated quenching with sodium thiosulfate minimizes bromine residues.

Catalytic Amination

Scaling the amination step requires immobilized copper catalysts (e.g., Cu/Al₂O₃) in fixed-bed reactors. Ammonia gas is introduced under 15 bar pressure at 140°C, reducing reaction time to 8 hours with >90% conversion.

Acetylation and Purification

Continuous acetylation is performed in a cascade of stirred tanks. Acetic anhydride is metered into a 2-amino-3-bromo-5-aminopyridine slurry in toluene, followed by centrifugation and solvent recovery. Recrystallization from ethanol yields pharmaceutical-grade product (purity >99.5%).

Case Studies and Research Findings

Patent CN108794387B: A Benchmark Process

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: N-(5-Amino-3-bromopyridin-2-yl)acetamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .

Scientific Research Applications

N-(5-Amino-3-bromopyridin-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of biochemical assays and probes.

Medicine: Integral in the synthesis of potential therapeutic agents, particularly cancer inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-Amino-3-bromopyridin-2-yl)acetamide exerts its effects is primarily through its role as a precursor in the synthesis of bioactive molecules. These molecules often target specific enzymes or receptors involved in disease pathways, such as kinases in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyridine-based acetamide derivatives and their structural differences:

Key Observations:

- Positional Isomerism: The location of substituents significantly impacts electronic properties. For example, the amino group at position 5 in the target compound increases electron density on the pyridine ring compared to cyano or bromo substituents .

- Synthetic Flexibility: Bromo substituents allow for cross-coupling reactions (e.g., Suzuki), while amino groups enable further derivatization via acylation or alkylation .

Physicochemical and Crystallographic Properties

- Crystallography: While crystallographic data for the target compound is unavailable, N-(5-Bromopyridin-2-yl)acetamide (CAS 7169-97-3) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å . The absence of an amino group in this analog likely reduces intermolecular hydrogen bonding compared to the target compound.

- Solubility: The amino group in the target compound improves water solubility relative to non-amino analogs like N-(3-Bromopyridin-2-yl)acetamide .

Biological Activity

N-(5-Amino-3-bromopyridin-2-yl)acetamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure comprising a bromine atom and an amino group attached to a pyridine ring, is being studied for its applications in various therapeutic areas, particularly cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₈BrN₃O. The compound features:

- A pyridine ring substituted at the 2-position with an acetamide group.

- A bromine atom and an amino group at the 5-position.

This structural configuration is pivotal for its interaction with biological targets.

This compound acts primarily as a precursor in the synthesis of bioactive molecules. These molecules often target specific enzymes or receptors involved in disease pathways, such as kinases in cancer cells. The compound is particularly noted for its role in disrupting the Ras/Raf/MEK/ERK signaling pathway , which is crucial in regulating cell growth and proliferation. Inhibition of this pathway can lead to reduced cell growth, making it a candidate for cancer therapy.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

-

Anticancer Activity :

- The compound has been shown to inhibit b-Raf, a key protein in the Ras/Raf/MEK/ERK pathway, which may contribute to its anticancer properties. Studies suggest that it could be effective against cancers characterized by excessive cell growth.

-

Antimicrobial Properties :

- Similar compounds have demonstrated significant antimicrobial activity against various bacterial strains. For instance, derivatives of pyridine have shown minimum inhibitory concentrations (MIC) ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and varying effectiveness against Gram-negative bacteria .

- Anti-inflammatory Effects :

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound derivatives, highlighting their potential as therapeutic agents:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

Q & A

Basic: What are the key structural characteristics of N-(5-Amino-3-bromopyridin-2-yl)acetamide, and how are they experimentally validated?

Answer:

The compound features a pyridine ring substituted with an acetamide group at position 2, an amino group at position 5, and a bromine atom at position 2. Structural validation typically employs:

- X-ray crystallography : Crystal parameters include a triclinic system (space group P1) with cell dimensions a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å, and angles α = 82.127°, β = 86.897°, γ = 85.932° .

- NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., NH₂ at δ ~5 ppm, Br-induced deshielding).

- Mass spectrometry : Molecular ion peak at m/z 230.07 (C₇H₈BrN₃O⁺) .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

A two-step approach is typical:

Bromination : Direct bromination of 5-aminopyridin-2-yl precursors using NBS (N-bromosuccinimide) or Br₂ in acetic acid at 0–5°C to introduce the bromine atom .

Acetylation : Reaction with acetic anhydride under reflux to form the acetamide group. Yield optimization requires controlled pH (~7–8) and inert atmosphere to prevent oxidation of the amino group .

Advanced: How can crystallographic data from X-ray diffraction resolve ambiguities in molecular conformation?

Answer:

High-resolution X-ray data (e.g., R[F² > 2σ(F²)] = 0.031) reveal bond lengths and angles critical for distinguishing tautomers or rotational isomers. For example:

- The C–Br bond length (1.89 Å) confirms sp² hybridization at position 3.

- Planarity of the pyridine ring (deviation < 0.02 Å) and acetamide orientation are validated via Fourier difference maps .

- Software like SHELXL refines thermal displacement parameters to identify disorder or dynamic effects .

Advanced: How can researchers reconcile contradictory data in substitution reactions involving the bromine atom?

Answer:

Contradictions (e.g., varying yields in Suzuki coupling vs. nucleophilic aromatic substitution) arise from:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SNAr, while Pd-catalyzed couplings require anhydrous THF .

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts regioselectivity.

- Steric hindrance : Bulkier reagents may favor para-substitution over meta.

Methodology : Use competitive reaction screens with HPLC-MS monitoring to track intermediates and optimize conditions .

Basic: What spectroscopic techniques are critical for purity assessment?

Answer:

- HPLC : Retention time comparison against standards (C18 column, acetonitrile/H₂O gradient).

- FT-IR : Confirm absence of unreacted acetic anhydride (absence of C=O stretch at ~1800 cm⁻¹).

- Elemental analysis : Match calculated vs. observed %C, %H, %N (tolerance ≤0.3%) .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

- Molecular docking (AutoDock Vina) : Screens against kinase targets (e.g., EGFR) using the bromine atom as a halogen bond donor.

- DFT calculations : Optimize charge distribution (Mulliken charges) to predict binding affinity.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent debromination.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group.

- Decomposition markers : Monitor via TLC (Rf shift) or NMR (new peaks at δ ~2.1 ppm for acetic acid) .

Advanced: How does the amino group influence reactivity in cross-coupling reactions?

Answer:

The amino group acts as both an electron donor (activating the ring for electrophilic substitution) and a coordinating site for transition metals. Key observations:

- Buchwald–Hartwig amination : Requires protection (e.g., Boc) to prevent catalyst poisoning.

- Ulmann coupling : Unprotected amino groups reduce Cu(I) catalyst efficiency by 40–60% .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 230.07 g/mol | Mass spectrometry |

| Melting point | 162–164°C (dec.) | DSC |

| LogP (octanol/water) | 1.82 ± 0.05 | HPLC retention |

| Crystal density | 1.798 Mg/m³ | X-ray diffraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.